2,7-Dibromo-1,6-methano[10]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-1,6-methano[10]annulene is a polycyclic aromatic hydrocarbon that has gained attention in scientific research due to its unique properties and potential applications. This molecule has a fused-ring structure that contains two bromine atoms, making it a useful building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2,7-Dibromo-1,6-methano[10]annulene is not fully understood. However, it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical And Physiological Effects
2,7-Dibromo-1,6-methano[10]annulene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,7-Dibromo-1,6-methano[10]annulene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. It also has potential applications in organic photovoltaic devices and as an anti-tumor agent. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of 2,7-Dibromo-1,6-methano[10]annulene. One area of interest is the development of new synthetic methods for this molecule and its derivatives. Another direction is the investigation of its potential use as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in organic electronics and materials science.
In conclusion, 2,7-Dibromo-1,6-methano[10]annulene is a unique polycyclic aromatic hydrocarbon that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this molecule in various applications.
Synthesis Methods
The synthesis of 2,7-Dibromo-1,6-methano[10]annulene can be achieved through various methods. One of the most common methods is the bromination of 1,6-methano[10]annulene using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride at room temperature or under reflux. Another method involves the reaction of 1,6-methano[10]annulene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Scientific Research Applications
2,7-Dibromo-1,6-methano[10]annulene has been used in various scientific research applications. It is commonly used as a building block for the synthesis of organic compounds such as dendrimers, polymers, and liquid crystals. It has also been studied for its potential use in organic photovoltaic devices, where it can act as an electron acceptor material. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been investigated for its anti-tumor activity and has shown promising results in preclinical studies.
properties
CAS RN |
15825-93-1 |
---|---|
Product Name |
2,7-Dibromo-1,6-methano[10]annulene |
Molecular Formula |
C11H8Br2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
2,7-dibromobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H8Br2/c12-10-5-1-3-8-7-9(10)4-2-6-11(8)13/h1-6H,7H2 |
InChI Key |
GZZQNARJTHEHTJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
Canonical SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
Other CAS RN |
15825-93-1 |
synonyms |
2,7-Dibromo-1,6-methano[10]annulene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.